molecular formula C9H10ClNO2 B556626 3-Chloro-D-phenylalanine CAS No. 80126-52-9

3-Chloro-D-phenylalanine

Cat. No. B556626
CAS RN: 80126-52-9
M. Wt: 199.63 g/mol
InChI Key: JJDJLFDGCUYZMN-MRVPVSSYSA-N
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Description

3-Chloro-D-phenylalanine is a compound with the molecular formula C9H10ClNO2 . It is also known by other names such as D-3-Chlorophenylalanine and ®-2-AMINO-3-(3-CHLOROPHENYL)PROPANOIC ACID . The molecular weight of this compound is 199.63 g/mol .


Synthesis Analysis

While specific synthesis methods for 3-Chloro-D-phenylalanine were not found in the search results, one related study discusses the stereospecificity of the S N 2 reaction, which could potentially be relevant to the synthesis of this compound .


Molecular Structure Analysis

The IUPAC name for 3-Chloro-D-phenylalanine is (2 R )-2-amino-3-(3-chlorophenyl)propanoic acid . The InChI representation is InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 . The Canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC(C(=O)O)N, and the Isomeric SMILES representation is C1=CC(=CC(=C1)Cl)CC@HO)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-D-phenylalanine include a molecular weight of 199.63 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 199.0400063 g/mol .

Scientific Research Applications

Summary of the Application

3-Chloro-D-phenylalanine is used in the study of a putative aromatic amino acid ammonia-lyase gene (named Pl-pal) discovered in Photorhabdus luminescens DSM 3368 . This enzyme is a phenylalanine ammonia-lyase (PAL), which can convert L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) to trans-cinnamic acid and p-coumaric acid, respectively .

Methods of Application

The Pl-pal gene was amplified from P. luminescens and expressed in Escherichia coli BL21 (DE3). The function of Pl-PAL was characterized by in vitro enzymatic reactions with L-Phe, L-Tyr, L-histidine (L-His), and L-tryptophan (L-Trp) .

Results or Outcomes

Under optimal conditions, Pl-PAL had a kcat/Km value of 0.52 s−1 mM−1 with L-Phe as the substrate. The Pl-pal-harboring E. coli strain was used as a whole-cell biocatalyst to produce trans-cinnamic acid from L-Phe. The overall molar conversion rate and productivity were 65.98% and 228.10 mg L−1 h−1, respectively .

2. Application in Organic Chemistry

Summary of the Application

3-Chloro-D-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine . These derivatives have been screened for antimicrobial and antioxidant activities .

Methods of Application

The amide derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

Results or Outcomes

Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities. Some amide compounds act as metal chelating ligands with Fe2+ ions .

3. Application in Pharmaceutical Chemistry

Summary of the Application

3-Chloro-D-phenylalanine is used in the synthesis of fluorinated phenylalanines . These compounds have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Methods of Application

The review summarizes the different synthetic approaches in the literature to prepare D- or L-fluorinated phenylalanines . The focus is on published synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of D- or L-phenylalanines .

Results or Outcomes

The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

4. Application in Antimicrobial and Antioxidant Activities

Summary of the Application

3-Chloro-D-phenylalanine is used in the synthesis of amide derivatives of phenylalanine . These derivatives have been screened for antimicrobial and antioxidant activities .

Methods of Application

The amide derivatives were synthesized from phenylalanine and substituted anilines .

Results or Outcomes

Some of the compounds showed remarkable antimicrobial activities . The phenylalanine amide derivatives were also screened for antioxidant and chelating activity .

5. Application in Fluorinated Phenylalanines Synthesis

Summary of the Application

3-Chloro-D-phenylalanine is used in the synthesis of fluorinated phenylalanines . These compounds have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .

Methods of Application

The review summarizes the different synthetic approaches in the literature to prepare D- or L-fluorinated phenylalanines . The focus is on published synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of D- or L-phenylalanines .

Results or Outcomes

The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .

6. Application in Antimicrobial Activities

Summary of the Application

3-Chloro-D-phenylalanine is used in the synthesis of amide derivatives of phenylalanine . These derivatives have been screened for antimicrobial activities .

Methods of Application

The amide derivatives were synthesized from phenylalanine and substituted anilines .

Results or Outcomes

Compounds with weakly electron donating group (methyl) at para position and chloro substituted compounds have remarkable antimicrobial activities .

Future Directions

Future research related to biocatalysis, including the study of compounds like 3-Chloro-D-phenylalanine, will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations .

properties

IUPAC Name

(2R)-2-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJLFDGCUYZMN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313081
Record name 3-Chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-D-phenylalanine

CAS RN

80126-52-9
Record name 3-Chloro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80126-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DP Zhang, XR Jing, LJ Wu… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
d-Amino acids are increasingly used as building blocks to produce pharmaceuticals and fine chemicals. However, establishing a universal biocatalyst for the general synthesis of d-…
VF Patel, SL Andis, JH Kennedy, JE Ray… - Journal of medicinal …, 1999 - ACS Publications
… N-Acetyl-4-(acetylamino)-3-chloro-d-phenylalanine Methyl Ester, 20. To a stirred suspension of … 4-Amino-3-chloro-d-phenylalanine, 9s. To a stirred solution of protected amino acid 20 (…
Number of citations: 53 pubs.acs.org
S Yang, H Yang, Y Huang, G Chen… - Journal of Proteome …, 2023 - ACS Publications
… by mild nitrogen and the residues were reconstituted in 50 μL of 10% aqueous methanol containing internal standards (1000 ng/mL of phenylalanine-d 5 , 3-chloro-d-phenylalanine, …
Number of citations: 3 pubs.acs.org
Z Li, J Jia, H Hao, S Qiao, Q Zhang, X Zhang… - Frontiers in Bioscience …, 2023 - imrpress.com
… 80% methanol (including 1000 ng/mL phenylalanine-d5, 3-chloro-D-phenylalanine and octanoic-d15 acid internal standard) was added to the sample, which was then placed in an ice …
Number of citations: 5 www.imrpress.com
W Wan, H Dong, DH Lai, J Yang, K He, X Tang… - Nature …, 2023 - nature.com
Apicomplexan parasite growth and replication relies on nutrient acquisition from host cells, in which intracellular multiplication occurs, yet the mechanisms that underlie the nutrient …
Number of citations: 11 www.nature.com
L Whitehead, MR Dobler, B Radetich, Y Zhu… - Bioorganic & medicinal …, 2011 - Elsevier
… To the solution of BOC-3-chloro-d-phenylalanine (0.10 g, 0.340 mmol) in dichloromethane (1.2 mL) were added EDC.HCl (0.074 g, 0.387 mmol), HOBT (0.059 g, 0.387 mmol) and DIEA …
Number of citations: 169 www.sciencedirect.com
X Ding, J Qin, F Huang, F Feng, L Luo - Inflammation Research, 2023 - Springer
… The dry residues were reconstituted in 50 μL 10% aqueousmethanol (v/v) containing internal standard (1 μg/mL 3-Chloro-D-Phenylalanine, Valine-13C5-15N, leucine-13C6, …
Number of citations: 3 link.springer.com

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